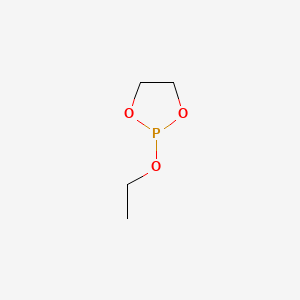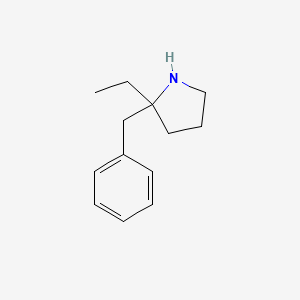
1,2-Di-0-dodecyl-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Di-0-dodecyl-sn-glycero-3-phosphocholine is a synthetic phospholipid compound. It is commonly used in the preparation of liposomes and artificial membranes, which are essential tools in biochemical and biophysical research. This compound is known for its ability to form stable bilayers and vesicles, making it valuable in various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Di-0-dodecyl-sn-glycero-3-phosphocholine can be synthesized through the esterification of dodecyl alcohol with glycerophosphocholine. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Di-0-dodecyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphocholine derivatives.
Reduction: Reduction reactions can convert the phosphocholine group into different functional groups.
Substitution: The compound can undergo substitution reactions where the dodecyl groups are replaced with other alkyl chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions include various phosphocholine derivatives, which can be further utilized in biochemical research .
Aplicaciones Científicas De Investigación
1,2-Di-0-dodecyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: It is used in the study of membrane dynamics and lipid-protein interactions.
Biology: The compound is employed in the preparation of liposomes for drug delivery and gene therapy.
Medicine: It is used in the development of lipid-based drug delivery systems.
Industry: The compound is utilized in the formulation of cosmetics and personal care products
Mecanismo De Acción
The mechanism of action of 1,2-Di-0-dodecyl-sn-glycero-3-phosphocholine involves its ability to form stable bilayers and vesicles. These structures mimic natural cell membranes, allowing for the study of membrane-associated processes. The compound interacts with various molecular targets, including membrane proteins and lipids, to modulate their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dioleoyl-sn-glycero-3-phosphocholine: Known for its use in liposome preparation and membrane studies.
1,2-Didodecanoyl-sn-glycero-3-phosphocholine: Used in the study of lipid bilayers and membrane dynamics.
1,2-Di-O-hexadecyl-sn-glycero-3-phosphocholine: Employed in the preparation of artificial membranes and liposomes.
Uniqueness
1,2-Di-0-dodecyl-sn-glycero-3-phosphocholine is unique due to its specific alkyl chain length, which provides optimal stability and functionality in bilayer and vesicle formation. This makes it particularly valuable in applications requiring stable and biologically relevant membrane models .
Propiedades
Fórmula molecular |
C32H68NO6P |
|---|---|
Peso molecular |
593.9 g/mol |
Nombre IUPAC |
2,3-didodecoxypropyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C32H68NO6P/c1-6-8-10-12-14-16-18-20-22-24-27-36-30-32(31-39-40(34,35)38-29-26-33(3,4)5)37-28-25-23-21-19-17-15-13-11-9-7-2/h32H,6-31H2,1-5H3 |
Clave InChI |
MIOIPSRFEJKMJG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2S)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12091877.png)


![tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate](/img/structure/B12091886.png)


![1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) 2-[[16-[(2-methylpropan-2-yl)oxy]-16-oxohexadecanoyl]amino]pentanedioate](/img/structure/B12091902.png)



![1-[1-(Aminomethyl)-3-methylcyclopentyl]propan-1-ol](/img/structure/B12091919.png)
